Thiotetromycin

説明

Contextualization within Natural Product Chemistry

Natural products have long been a vital source of inspiration for the development of new drugs. ukri.org Thiotetronates, produced by various actinomycete bacteria, are a prime example of the chemical diversity and biological activity found in microbial secondary metabolites. escholarship.orgrsc.org The study of these compounds falls squarely within the domain of natural product chemistry, a field that encompasses the isolation, structure determination, synthesis, and biological investigation of substances produced by living organisms. The biosynthesis of thiotetronates, involving a complex interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymes, presents a fascinating area of research for understanding and potentially manipulating these intricate biochemical pathways. rsc.orgnih.gov

Thiotetromycin as a Representative Thiotetronate

This compound stands out as a representative member of the thiotetronate family. escholarship.org It shares the core thiotetronic acid structure with other members of its class but possesses distinct substitutions that influence its biological activity. escholarship.orgrsc.org Research into this compound provides valuable insights into the structure-activity relationships within the broader class of thiotetronates. For instance, comparative studies between this compound and its analogue, Thiolactomycin (B1682310), have been instrumental in understanding how small structural modifications can impact antibacterial potency and spectrum. escholarship.org

Historical Perspectives in this compound Research

The scientific journey of this compound began with its discovery and subsequent characterization. This historical context is crucial for appreciating the evolution of analytical techniques and the progressive understanding of this important natural product.

This compound was first isolated from the culture broth of Streptomyces sp. OM-674. kitasato-u.ac.jpnih.gov The discovery was the result of a screening program aimed at identifying new antibiotics with activity against anaerobic bacteria. kitasato-u.ac.jp The isolation process involved solvent extraction of the culture filtrate, followed by purification using silica (B1680970) gel chromatography. nih.gov This multi-step procedure was essential for obtaining the pure compound for subsequent structural and biological analysis.

Table 1: Initial Discovery and Isolation of this compound

| Aspect | Details |

|---|---|

| Producing Organism | Streptomyces sp. OM-674 |

| Discovery Context | Screening for antibiotics against anaerobic bacteria |

| Isolation Method | Solvent extraction from culture filtrate |

| Purification Technique | Silica gel chromatography |

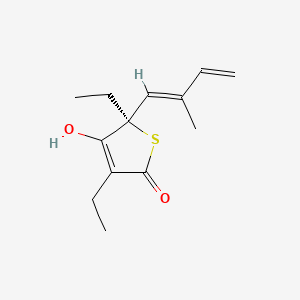

The determination of this compound's chemical structure was a critical step in its initial investigation. Early researchers employed a combination of analytical techniques to deduce its molecular formula and connectivity. The molecular formula was established as C13H18O2S based on elemental analysis and high-resolution mass spectrometry. nih.gov Further structural details, including the presence of a thiotetronic acid moiety, were pieced together through careful analysis of spectroscopic data. nih.gov The absolute stereochemistry of this compound was later confirmed through total synthesis. kitasato-u.ac.jp

Table 2: Early Structural Elucidation of this compound

| Technique | Finding |

|---|---|

| Elemental Analysis | Contributed to determining the molecular formula |

| High-Resolution Mass Spectrometry | Established the molecular formula as C13H18O2S |

| Spectroscopic Analysis | Revealed the presence of a thiotetronic acid core |

| Total Synthesis | Confirmed the absolute stereochemistry |

Structure

2D Structure

3D Structure

特性

CAS番号 |

85263-97-4 |

|---|---|

分子式 |

C13H18O2S |

分子量 |

238.35 g/mol |

IUPAC名 |

(5R)-3,5-diethyl-4-hydroxy-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one |

InChI |

InChI=1S/C13H18O2S/c1-5-9(4)8-13(7-3)11(14)10(6-2)12(15)16-13/h5,8,14H,1,6-7H2,2-4H3/b9-8+/t13-/m1/s1 |

InChIキー |

GUYLXXKTXNVUKW-MMQHEFTJSA-N |

異性体SMILES |

CCC1=C([C@@](SC1=O)(CC)/C=C(\C)/C=C)O |

正規SMILES |

CCC1=C(C(SC1=O)(CC)C=C(C)C=C)O |

製品の起源 |

United States |

Biosynthetic Pathways and Enzymology of Thiotetromycin

Elucidation of the Thiotetromycin Biosynthetic Pathway

The journey to understand how this compound is assembled has been a multi-step process involving the identification of the core enzymatic machinery, precursor feeding studies, and the characterization of the unusual sulfur insertion steps.

Initial investigations into the biosynthesis of related thiotetronates, like thiolactomycin (B1682310), suggested a polyketide origin. nih.govrsc.org Subsequent genomic analysis of thiotetronate-producing actinomycetes, including the producers of this compound, identified novel iterative polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems as the core machinery. researchgate.net These hybrid systems are responsible for constructing the fundamental carbon skeleton of the molecule. ontosight.ai

The PKS components are modular enzymes that utilize simple acyl-CoA precursors to build the polyketide chain in an assembly-line fashion. beilstein-journals.orgresearchgate.net In the case of thiotetronates, an iteratively acting PKS module is responsible for producing the tetraketide backbone. beilstein-journals.orgnih.gov The NRPS component, on the other hand, is involved in the incorporation of amino acids, and in the case of this compound, plays a crucial role in the sulfur incorporation process. ontosight.ai Gene knockout experiments and heterologous expression of the biosynthetic gene clusters have confirmed the involvement of these PKS-NRPS systems in thiotetronate production. beilstein-journals.orgnih.gov

Isotope labeling studies have been instrumental in identifying the building blocks of the thiotetronate scaffold. Early research on thiolactomycin demonstrated that its carbon backbone is derived from acetate (B1210297) and propionate (B1217596) units. rsc.org Specifically, the biosynthesis is initiated with an acetate starter unit, followed by the incorporation of three propionate-derived methylmalonyl-CoA extender units. rsc.org

Crucially, these studies also pointed to the amino acid L-cysteine as the source of the sulfur atom in the characteristic thiolactone ring. nih.govrsc.orgrsc.orgacs.org This finding was a key piece of the puzzle, directing researchers to investigate the enzymatic mechanisms responsible for abstracting sulfur from cysteine and incorporating it into the polyketide chain.

The incorporation of the sulfur atom is a critical and mechanistically intriguing step in this compound biosynthesis. It involves a dedicated set of enzymes that are often encoded outside the main biosynthetic gene cluster. acs.org

A separate genetic locus, distinct from the core PKS-NRPS gene cluster, encodes a cysteine desulfurase and a sulfur transferase. nih.govresearchgate.netresearchgate.net The cysteine desulfurase, a pyridoxal (B1214274) phosphate-dependent enzyme, catalyzes the removal of sulfur from L-cysteine, typically forming a persulfide intermediate on the enzyme. nih.govnih.gov This "activated" sulfur is then passed to a sulfur transferase. nih.gov In the biosynthesis of some thiotetronates, this sulfur transferase is a thiouridylase-like enzyme. nih.govacs.orgresearchgate.net These enzymes are thought to be "hijacked" from primary metabolism, where they are involved in processes like the biosynthesis of thio-cofactors and tRNA modifications. nih.govresearchgate.net

The precise mechanism of how the sulfur is transferred from the sulfur transferase to the polyketide intermediate and how the thiolactone ring is subsequently formed has been a subject of investigation. Two main hypotheses have been proposed.

One model suggests that the sulfur atom is transferred to the polyketide chain, followed by the action of a cytochrome P450 enzyme. acs.org This P450 is proposed to generate an epoxide intermediate on the polyketide backbone, which then facilitates the ring closure to form the thiolactone. nih.govacs.org

Another proposed mechanism involves the direct incorporation of the sulfur atom from L-cysteine into the linear tetraketide by the NRPS component of the hybrid enzyme system. acs.org In this scenario, the cytochrome P450 enzyme would then catalyze the conversion of a resulting thiocarboxyl intermediate into the final thiolactone ring via an epoxy intermediate. acs.org Recent studies have provided evidence for a mechanism where the condensation and heterocyclization (Cy) domain of the NRPS mediates the sulfur transfer, generating a thiocarboxylate intermediate. Subsequently, a cytochrome P450 enzyme acts as a synthase to form the γ-thiolactone ring through a radical-based cyclization. nih.govresearchgate.net

Role of Sulfur Atom Insertion Mechanisms

Biosynthetic Gene Cluster (BGC) Analysis

The advent of genome sequencing has enabled the identification and analysis of the biosynthetic gene clusters (BGCs) responsible for this compound production. nih.gov These clusters contain the genes encoding the core PKS-NRPS machinery as well as other necessary tailoring enzymes. nih.gov

Comparative genomic approaches, analyzing the genomes of different thiotetronate-producing organisms, have been pivotal in identifying conserved genes and proposing biosynthetic pathways. nih.govresearchgate.net For example, the analysis of the whole-genome sequence of Streptomyces olivaceus Tü 3010 provided the initial clues that thiotetronates are assembled by a novel iterative PKS-NRPS system. researchgate.net

The identification of these BGCs has not only confirmed the genetic basis for this compound biosynthesis but has also opened up avenues for heterologous expression and biosynthetic engineering. Transferring the entire BGC into a suitable host organism, such as Streptomyces avermitilis, has been shown to result in the production of the corresponding thiotetronate. nih.govresearchgate.net This demonstrates that the host can provide the necessary precursor molecules, including the sulfur donor from its primary metabolism. nih.gov Furthermore, the analysis of BGCs has revealed the presence of genes encoding enzymes that could confer self-resistance to the producing organism, such as β-ketoacyl-acyl carrier protein synthases (KAS), which are the targets of thiotetronate antibiotics. nih.govresearchgate.net

Comparative Genomics Approaches for BGC Identification

The identification of the this compound (ttm) and the related thiolactomycin (tlm) biosynthetic gene clusters was achieved through comparative genomics. nih.govnih.gov By analyzing the whole-genome sequence of microorganisms known to produce these compounds, researchers could pinpoint the genes responsible for their synthesis. nih.gov For instance, the analysis of 86 Salinispora bacterial genomes for duplicated housekeeping genes co-localized with natural product BGCs led to the prioritization of an orphan polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid BGC. nih.gov

This approach correctly identified the duplicated 20S proteasome β-subunit gene within the salinosporamide A (sal) BGC, which confers resistance to this anticancer agent in S. tropica. nih.gov A similar strategy focusing on duplicated fatty acid synthase genes facilitated the discovery of the tlm and ttm clusters. nih.gov Furthermore, comparing the ttm and tlm gene clusters revealed key differences. The ttm locus contains three additional genes, ttmN, ttmO, and ttmP, which are absent in the tlm cluster. researchgate.net This comparative analysis suggested the involvement of these genes in the conversion of this compound to thiotetroamide. researchgate.net The power of comparative genomics lies in its ability to predict gene function based on homology to known enzymes and to identify unique gene sets that correlate with the production of specific chemical structures. nih.govcns.fr

| Gene Cluster | Key Differentiating Genes | Predicted Function of Differentiating Genes | Primary Product |

| ttm | ttmN, ttmO, ttmP | Amidotransferase, Ferredoxin, Cytochrome P450 | Thiotetroamide |

| tlm | None | - | Thiolactomycin |

Genetic Manipulation for Pathway Elucidation (e.g., Gene Deletion, Heterologous Expression)

Genetic manipulation techniques are instrumental in confirming the function of genes within a BGC. jmicrobiol.or.krjmicrobiol.or.kr Gene deletion, for example, allows researchers to observe the effect of a missing enzyme on the final metabolic output. In the study of this compound biosynthesis, targeted deletion of the ttmP and ttmN genes in a heterologous host expressing the ttm gene cluster resulted in the abolishment of thiotetroamide C production and the accumulation of this compound. nih.gov This experiment provided direct evidence for the role of TtmP and TtmN in the conversion of this compound to thiotetroamide C. nih.gov

Heterologous expression, the transfer of a BGC from its native producer to a more genetically tractable host organism, is another powerful tool. researchgate.netjmicrobiol.or.kr The successful heterologous expression of the ttm and tlm gene clusters in Streptomyces coelicolor M1152 confirmed that these clusters are sufficient for the production of their respective compounds. nih.govresearchgate.net This technique not only validates the identified BGC but also provides a platform for further genetic manipulation and pathway engineering to generate novel derivatives. mdpi.comnih.gov

| Genetic Manipulation Technique | Target Gene(s)/Cluster | Host Organism | Observed Outcome | Conclusion |

| Gene Deletion | ΔttmP, ΔttmN | Heterologous host with ttm cluster | Abolished thiotetroamide C production, accumulated this compound. nih.gov | TtmP and TtmN are essential for converting this compound to thiotetroamide C. nih.gov |

| Heterologous Expression | ttm and tlm gene clusters | Streptomyces coelicolor M1152 | Production of thiotetroamide and thiolactomycin, respectively. nih.govresearchgate.net | The identified gene clusters are sufficient for the biosynthesis of these compounds. nih.govresearchgate.net |

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound culminates in a series of elegant enzymatic transformations that modify the core polyketide structure, leading to the final bioactive compounds.

Characterization of Key Biosynthetic Enzymes

The core scaffold of this compound is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. nih.govresearchgate.net Subsequent modifications are carried out by tailoring enzymes. A crucial step in the formation of the characteristic five-membered thiolactone ring is catalyzed by the cytochrome P450 enzyme TlmF in the thiolactomycin pathway. jst.go.jp This was demonstrated when the omission of the P450-encoding gene in a heterologous expression system resulted in the production of a δ-thiolactone ring-containing product instead of the γ-thiolactone ring of thiolactomycin. acs.org

Cytochrome P450-Amidotransferase System (TtmP-TtmN) in Thiotetroamide Formation from this compound

A unique feature of the this compound pathway is the conversion of this compound to the more potent antibiotic, thiotetroamide C. rsc.orgescholarship.org This transformation is accomplished by the synergistic action of a cytochrome P450 monooxygenase (TtmP) and an ATP-dependent amidotransferase (TtmN). nih.govresearchgate.net This enzyme pair represents a remarkable example of an oxidation-amidation enzymatic cascade. nih.gov TtmP is supported by a ferredoxin (TtmO) that acts as an electron shuttle, a feature not commonly found with P450s in other biosynthetic clusters. rsc.org

Tandem Carboxylation and Amidation Reactions

The conversion of the C-4 ethyl group of this compound into the acetamide (B32628) group of thiotetroamide C occurs in a two-step process. nih.gov First, TtmP catalyzes the selective triple oxidation of the terminal methyl group of the ethyl side chain to a carboxylic acid. nih.gov This proceeds through alcohol and aldehyde intermediates. rsc.org Subsequently, the amidotransferase TtmN catalyzes the transfer of an amino group from a donor, preferably L-glutamine, to the newly formed carboxylate in an ATP-dependent manner, yielding the final primary amide. nih.gov This tandem reaction highlights an elegant enzymatic strategy for the functionalization of a chemically inert alkyl group. nih.govresearchgate.net

Substrate Specificity and Promiscuity of TtmP

While TtmP exhibits remarkable specificity for the triple oxidation of the ethyl group in the natural substrate, this compound, it also displays a degree of substrate promiscuity. rsc.orgescholarship.org In vitro assays have shown that TtmP can hydroxylate various this compound analogs with different alkyl chains at the 5-position. rsc.org However, the complete three-step oxidation to a carboxylic acid appears to be specific to the natural substrate. rsc.orgescholarship.org This modest promiscuity makes TtmP an interesting target for protein engineering to potentially create novel thiotetronate derivatives with altered functionalities. rsc.orgescholarship.org The ability of enzymes to accept alternative substrates, known as substrate promiscuity, is a recognized driver of enzyme evolution and a valuable tool in biocatalysis. nih.govacs.orgresearchgate.net

| Enzyme | Substrate(s) | Reaction Catalyzed | Product(s) |

| TtmP (Cytochrome P450) | This compound, various this compound analogs | Triple oxidation of the C-4 ethyl group to a carboxylic acid; hydroxylation of other alkyl chains. nih.govrsc.org | Carboxylic acid intermediate of thiotetroamide C, hydroxylated this compound analogs. nih.govrsc.org |

| TtmN (Amidotransferase) | Carboxylic acid intermediate of thiotetroamide C, L-glutamine, ATP | Amidation of the carboxylic acid group. nih.gov | Thiotetroamide C. nih.gov |

Enzymatic Engineering for Enhanced Biosynthetic Capabilities

Genetic engineering and synthetic biology have provided powerful tools to manipulate the biosynthetic pathways of natural products, leading to improved production titers and the generation of novel, structurally diverse analogs. mdpi.comnih.govopenaccessjournals.com In the case of this compound, enzymatic engineering has emerged as a key strategy to overcome low production yields in native and heterologous hosts and to create new derivatives with potentially enhanced or novel biological activities. scispace.comrsc.org This involves the targeted modification or introduction of enzymes within the this compound biosynthetic gene cluster (ttm) and related pathways. nih.govresearchgate.net

A significant focus of enzymatic engineering in the this compound pathway has been on tailoring enzymes to alter the final structure of the molecule. A prime example is the conversion of this compound to thiotetroamide, a more potent antibacterial agent. rsc.orgescholarship.org This transformation is catalyzed by a unique two-enzyme system involving the cytochrome P450 hydroxylase TtmP and the amidotransferase TtmN. escholarship.orgresearchgate.net

Research has shown that the cytochrome P450 enzyme TtmP exhibits a degree of substrate promiscuity, making it an attractive target for engineering. rsc.org While it specifically catalyzes the triple oxidation of the C-5 ethyl group of this compound to a carboxylic acid, it can also hydroxylate various unnatural this compound analogs with different alkyl chains. rsc.orgescholarship.org This flexibility opens the door for protein engineering to broaden its substrate scope further, potentially leading to a wider array of this compound derivatives through chemoenzymatic synthesis. rsc.orgescholarship.org

Engineered TtmP for Novel Analog Synthesis

In vitro studies have demonstrated the potential of TtmP. While its primary function is the highly specific oxidation of the ethyl group on the natural substrate, its ability to accept and hydroxylate other alkyl-substituted this compound analogs, albeit with modest efficiency, has been documented. rsc.org This suggests that targeted mutations could enhance its activity towards non-native substrates.

| Enzyme | Substrate(s) | Modification/Engineering Strategy | Outcome | Reference |

| TtmP (Cytochrome P450) | This compound, synthetic C-5 alkyl analogs | In vitro assays with unnatural substrates | Showed modest promiscuity for hydroxylating derivatives with variable alkyl chains. rsc.org | rsc.org |

| TtmP-TtmN | This compound | Tandem enzymatic reaction (carboxylation and amidation) | Biosynthesis of the more potent thiotetroamide from this compound. escholarship.orgresearchgate.net | escholarship.orgresearchgate.net |

The heterologous expression of biosynthetic gene clusters is another powerful technique. The entire ttm gene cluster from Streptomyces afghaniensis has been successfully expressed in host organisms like Streptomyces coelicolor. researchgate.net This approach not only validates the function of the gene cluster but also provides a platform for subsequent genetic manipulation. nih.gov Techniques such as CRISPR/Cas9-mediated genome editing offer precise tools to delete, insert, or modify genes within the cluster to study their function or to alter the biosynthetic output. mdpi.comnih.gov

Molecular Mechanisms of Action and Biological Targets

Inhibition of Bacterial Type II Fatty Acid Synthase (FAS II) Pathway

The bacterial FAS II pathway is a multi-enzyme system responsible for the synthesis of fatty acids. researchgate.net Thiotetromycin acts as a reversible inhibitor of the β-ketoacyl-acyl carrier protein synthase (KAS) enzymes within this pathway. rsc.orgrsc.org These enzymes are critical for the elongation of the fatty acid chain. nih.gov this compound's inhibitory action disrupts this fundamental process, ultimately leading to bacterial growth inhibition. mdpi.com

This compound demonstrates specificity for the β-ketoacyl-acyl carrier protein synthases, particularly KAS I and KAS II. rsc.orgrsc.org These enzymes catalyze the condensation reactions that are central to the fatty acid elongation cycle. nih.gov

Research has identified specific KAS enzymes that are targeted by this compound and its analogs. These include FabH, the initiating condensing enzyme, and FabF/B, which are the elongation condensing enzymes. nih.govresearchgate.net While the parent compound, thiolactomycin (B1682310), shows greater activity against E. coli FabB and FabF, certain analogs have demonstrated specificity for FabH. mdpi.comresearchgate.net The inhibition of these essential enzymes disrupts the initiation and elongation steps of fatty acid synthesis. nih.gov

Table 1: this compound and its Analogs as Inhibitors of FabH and FabF/B

| Compound | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thiolactomycin | FabH, FabF/B | Inhibits both initiation and elongation condensing enzymes. Binds to the malonate portion of the active site. | nih.gov |

| This compound | FabF/H | Discovered through whole-cell mechanism-based screening as an inhibitor of these enzymes. | nih.govresearchgate.netasm.org |

| Tü3010 | FabF/H | Showed better antibacterial activity than thiolactomycin and cerulenin (B1668410) against S. aureus, suggesting better cell penetration despite similar FASII inhibition. | nih.gov |

| Phomallenic acids | FabF | New inhibitors discovered with good antibacterial activity against several pathogens, including MRSA. | nih.govresearchgate.netasm.org |

The inhibitory effect of this compound and related compounds stems from their interaction with the active sites of the KAS enzymes. harvard.edulibretexts.org The active site is a specific region on the enzyme that binds to the substrate and facilitates the chemical reaction. numberanalytics.com Thiolactomycin, a related compound, mimics the natural substrate, malonyl-ACP, within the FabB active site. nih.gov It establishes strong hydrogen bond interactions with two catalytic histidine residues. nih.gov The binding is further stabilized by pi-stacking interactions between the unsaturated alkyl side chain of the inhibitor and a small hydrophobic pocket in the enzyme. nih.gov The architecture of the active site, particularly the presence of two histidine residues, is crucial for the interaction between the protein and the antibiotic. nih.gov

By inhibiting the KAS enzymes, this compound effectively halts the fatty acid elongation cycle. researchgate.net This cycle involves a repetitive series of four reactions: condensation, reduction, dehydration, and another reduction, to add two-carbon units to the growing fatty acid chain. aocs.org The condensation step, catalyzed by FabB and FabF, is a critical control point. nih.gov this compound's inhibition of these enzymes prevents the addition of further acyl groups, thereby disrupting the entire process of fatty acid synthesis. researchgate.net

Specificity for β-Ketoacyl-Acyl Carrier Protein Synthases (KASI/II)

Alternative Biological Targets and Off-Target Considerations

While the primary target of this compound is the bacterial FAS II pathway, research into its analogs has revealed potential interactions with other biological targets.

Recent studies have highlighted that certain thiotetronate analogues, structurally related to this compound, can act as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT). rsc.org NNMT is a cytosolic enzyme that plays a role in cellular metabolism by catalyzing the methylation of nicotinamide. researchgate.netmdpi.com This enzyme has been identified as a potential therapeutic target for various conditions, including cancer and metabolic disorders. researchgate.netfrontiersin.org The discovery that thiotetronate analogues can inhibit NNMT suggests a scaffold that is distinct from previously identified inhibitors of this enzyme. rsc.org These findings open up new avenues for the development of novel therapeutic agents based on the thiotetronate structure. rsc.orgresearchgate.net

Synthetic Chemistry and Analogue Development

Total Synthesis Approaches to Thiotetromycin

The total synthesis of this compound has been approached through various methodologies, aiming to provide efficient access to the natural product and its derivatives. These strategies can be broadly categorized into racemic and enantiopure syntheses.

Racemic Synthesis Strategies

The racemic synthesis of this compound has been successfully achieved, providing a valuable platform for the generation of a diverse library of analogues. A notable strategy for the synthesis of racemic this compound and its derivatives has been adapted from the total synthesis of the related natural product, thiolactomycin (B1682310). This approach allows for the divergent generation of various C-5 modified analogues from a common thiolactone intermediate.

A seven-step synthetic strategy has been employed to produce a library of 17 racemic this compound analogues, in addition to racemic this compound itself. This method has proven effective for creating a range of compounds for biological evaluation.

Enantiopure Synthesis Methodologies

The development of enantiopure synthesis methodologies is crucial for understanding the stereochemical requirements for the biological activity of this compound. Approaches to obtain enantiomerically pure this compound have included both enzymatic resolution and asymmetric synthesis.

One effective method for obtaining enantiopure material involves the enzymatic resolution of racemic mixtures. The cytochrome P450 enzyme, TtmP, has been shown to be capable of resolving racemic substrates of this compound and its derivatives. This biocatalytic approach offers a highly selective means of separating enantiomers.

In addition to enzymatic methods, asymmetric synthesis strategies have been developed for thiotetronic acids related to this compound. A key step in one such approach is a stereoselective [3.3]-rearrangement of an allyl xanthate to a dithiocarbonate. This method has been successfully applied to the total synthesis of (5S)-thiolactomycin, a closely related thiotetronate, and provides a viable pathway for the asymmetric synthesis of this compound.

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues have been pivotal in elucidating the structure-activity relationships (SAR) of this class of compounds. These studies have primarily focused on modifications at the C-5 position of the thiotetronate core to investigate the impact of various substituents on antibacterial activity.

Diversification at the C-5 Position

The C-5 position of this compound has been a key target for chemical modification to explore its influence on biological activity. Natural variations at the C-5 dialkyl position in the thiotetronate family of molecules are known to result in significant differences in their antibacterial potency. For instance, the naturally occurring C-5 acetamide-containing analogue, thiotetroamide, exhibits greater antibacterial potency than this compound.

To systematically investigate the effects of C-5 substituents, a focused library of 17 novel this compound derivatives with varying alkyl groups at this position was synthesized. This library was generated using a divergent synthetic strategy that allowed for the introduction of a range of alkyl halides to a common thiolactone intermediate. The subsequent evaluation of these analogues provided valuable insights into the SAR at the C-5 position.

Modifications for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogues has been instrumental in defining the structural requirements for antibacterial activity. The library of C-5 modified analogues has been screened for activity against various bacterial strains, including a multidrug-resistant strain of Escherichia coli.

While racemic this compound demonstrated the highest potency in these assays, a number of the synthesized analogues retained significant antimicrobial activity. The antibacterial activity of these analogues against an Escherichia coli ΔtolC strain is presented in the table below.

| Compound | C-5 Alkyl Substituent | IC50 (µg/mL) against E. coli ΔtolC |

|---|---|---|

| Racemic this compound | Ethyl | 1.9 |

| Analogue 1 | Propyl | 3.8 |

| Analogue 2 | Allyl | 4.7 |

| Analogue 3 | Isobutyl | 9.4 |

| Analogue 4 | Butyl | 18 |

| Analogue 5 | Pentyl | 36 |

These results indicate that the nature of the C-5 alkyl substituent has a pronounced effect on the antibacterial potency of this compound derivatives.

The investigation into the impact of conjugated and planar side chains at the C-5 position of thiotetronates has revealed their critical role in determining biological activity. In studies of the related thiotetronic acid, thiolactomycin, it was found that the double bonds of the isoprene side chain are crucial for its inhibitory activity against β-ketoacyl ACP synthases, key enzymes in bacterial fatty acid biosynthesis. This has prompted the development of synthetic routes to access diverse 5-vinyl derivatives of thiolactomycin to further explore this aspect of the structure-activity relationship.

The synthesis of 5-vinyl and 5-diene derivatives has been achieved via Horner-Wadsworth-Emmons olefination of a protected 5-formyl-3,5-dimethylthiotetronic acid intermediate. This approach allows for the introduction of various conjugated systems at the C-5 position, providing a platform to systematically evaluate the influence of planar and electronically distinct side chains on the antibacterial activity of thiotetronate antibiotics. The exploration of these modifications is essential for the rational design of new this compound analogues with potentially enhanced potency and an improved pharmacological profile.

Exploration of Heterocyclic Ring Incorporations

Research into the synthetic modification of this compound has primarily focused on the variation of substituents on the existing thiotetronate core, rather than the incorporation of new heterocyclic rings. A significant synthetic effort involved the generation of a focused library of this compound analogues by modifying the C-5 position of the molecule. escholarship.org The synthetic strategy was adapted from the total synthesis of racemic thiolactomycin. escholarship.org This process involved the alkylation of a base molecule, followed by a second alkylation at the C-5 position with 3-ethoxymethacrolein to install the diene moiety characteristic of this compound. escholarship.org This was immediately followed by a Wittig olefination to yield the final analogues. escholarship.org This approach allowed for the creation of derivatives with various alkyl chains at the C-5 position to probe structure-activity relationships and enzymatic reactivity, but did not extend to the incorporation of distinct heterocyclic systems. escholarship.orgnih.gov

Enzymatic Derivatization and Biocatalysis

Enzymatic modification, or biocatalysis, presents a powerful strategy for the structural diversification of natural products like this compound. wuxiapptec.com These methods leverage the high regio- and stereoselectivity of enzymes to perform chemical transformations that are challenging to achieve through traditional synthetic chemistry. researchgate.net In the context of this compound, enzymatic derivatization has been explored as a means to generate novel analogues and understand the biosynthetic pathway leading to more potent related compounds. nih.govtib.eu

Use of Cytochrome P450 Enzymes (e.g., TtmP) for Derivatization

A key enzyme in the modification of this compound is TtmP, a cytochrome P450 enzyme. nih.govtib.eu In nature, TtmP is part of a two-enzyme process that converts this compound into the more potent antibacterial agent, thiotetroamide. escholarship.org TtmP functions as a hydroxylase, catalyzing the oxidation of the C-5 ethyl substituent of this compound. nih.govresearchgate.net

In vitro assays have demonstrated that TtmP exhibits modest promiscuity, allowing it to accept and hydroxylate a range of unnatural this compound substrates with variable alkyl chains at the C-5 position. nih.govtib.eu However, the enzyme's activity is not universal across all analogues. For instance, analogues containing an n-pentyl group were not appreciably accepted as substrates by TtmP. escholarship.org While TtmP can hydroxylate various derivatives, the specific triple oxidation that converts the ethyl group into a carboxylic acid intermediate (a step in the biosynthesis of thiotetroamide) remains specific to the natural this compound substrate. tib.eu This highlights both the potential and the limitations of using the native enzyme for generating diverse derivatives.

Studies have shown that 5,5-disubstitution is a crucial feature for substrate recognition by TtmP. escholarship.org The diene substituent found in this compound appears to facilitate effective interactions with the enzyme, although it is not strictly essential, as certain dialkylated analogues were also oxidized. escholarship.org

| Compound Name | Modification | Substrate for TtmP? |

|---|---|---|

| This compound | C-5 Ethyl and Diene | Yes (Natural Substrate) |

| This compound Analogue (12c) | C-5 n-Propyl and Diene | Yes |

| This compound Analogue (12d) | C-5 Isopropyl and Diene | Yes |

| This compound Analogue (12e) | C-5 n-Butyl and Diene | Yes |

| This compound Analogue (12f) | C-5 n-Pentyl and Diene | No (Not appreciably accepted) |

| Dialkylated Analogue (10a) | C-5 Diethyl | Yes |

| Dialkylated Analogue (10b) | C-5 Dimethyl | Yes |

Biocatalytic Strategies for Novel Analogue Production

The biocatalytic potential of enzymes like TtmP extends beyond simple derivatization. One significant biocatalytic strategy is the use of these enzymes for kinetic resolution. In vitro assays have shown that the TtmP P450 is capable of resolving racemic mixtures of substrates, selectively modifying one enantiomer over the other. nih.govtib.eu This is a highly valuable feature for producing chirally pure compounds, which can have significant implications for biological activity.

Furthermore, the demonstrated ability of TtmP to accept a range of unnatural substrates for hydroxylation makes it an attractive candidate for enzyme engineering. nih.govescholarship.org By modifying the enzyme itself through techniques such as directed evolution, it may be possible to broaden its substrate scope even further or alter its catalytic activity to produce novel this compound analogues that are not accessible with the wild-type enzyme. This chemoenzymatic approach, combining synthetic chemistry to create novel precursors and biocatalysis for specific modifications, represents a promising strategy for the future development of thiotetronate-based compounds. researchgate.net

Resistance Mechanisms and Overcoming Antimicrobial Resistance

Bacterial Efflux Systems and Thiotetronate Resistance

A primary defense mechanism that bacteria deploy against a wide array of antimicrobial agents is the active efflux of the drug from the cell. nih.govnih.gov Efflux pumps are transport proteins located in the bacterial cell membrane that recognize and expel toxic substances, including antibiotics, preventing them from reaching their intracellular targets and accumulating to effective concentrations. gardp.orgfrontiersin.orgwikipedia.org This process of active efflux can contribute to both intrinsic and acquired resistance and can often handle a broad range of structurally diverse compounds, leading to a multidrug resistance (MDR) phenotype. nih.govnih.govnih.gov

Research has shown that resistance to the thiotetronate antibiotic thiolactomycin (B1682310) in Escherichia coli is associated with a multidrug resistance efflux pump. jst.go.jp More specifically, studies involving thiotetromycin analogues have demonstrated their activity against E. coli strains lacking the TolC component of a major efflux system, directly implicating this pump in conferring resistance to these compounds. researchgate.net The overexpression of efflux systems, particularly in Gram-negative bacteria which also possess a less permeable outer membrane, can lead to therapeutically significant levels of resistance. nih.gov

Table 1: Efflux Systems Implicated in Thiotetronate Resistance

| Efflux Pump/System | Organism | Implication in Resistance | Reference(s) |

|---|---|---|---|

| EmrAB | Escherichia coli | Associated with resistance to the related thiotetronate, thiolactomycin. | jst.go.jp |

| AcrAB-TolC | Escherichia coli | Deletion of the tolC component increased susceptibility to this compound analogues, indicating it is a substrate for this major MDR pump. | researchgate.netnih.gov |

In Gram-negative bacteria, the Resistance-Nodulation-cell Division (RND) family of efflux pumps are of major clinical importance. frontiersin.org The AcrAB-TolC system in E. coli is a well-characterized example of a tripartite efflux pump that spans the inner membrane, periplasm, and outer membrane. frontiersin.orgbmbreports.org This complex consists of an inner membrane transporter (AcrB), a periplasmic membrane fusion protein (AcrA), and an outer membrane channel (TolC). frontiersin.orgkenyon.edu

TolC is a crucial outer membrane protein that functions as the exit duct for a wide variety of molecules, from large proteins like α-hemolysin to smaller noxious compounds and antibiotics. kenyon.eduebi.ac.ukopenmicrobiologyjournal.com It is a key component in both Type I protein secretion and the efflux of a plethora of drugs, making it central to the problem of multidrug resistance. kenyon.eduebi.ac.uk Inactivation of the tolC gene in E. coli results in significantly increased susceptibility to an extremely broad range of antimicrobial agents, confirming its role as the primary conduit for multidrug efflux across the outer membrane. nih.gov The involvement of TolC is not limited to a single inner membrane pump; it can couple with multiple different inner membrane transporters to extrude various substrates. nih.gov The demonstrated susceptibility of E. coli ΔtolC mutants to this compound analogues confirms that this major efflux pathway is a key mechanism of resistance against this class of antibiotics. researchgate.net

Enzyme Polymorphisms and Reduced Susceptibility

Reduced susceptibility to an antibiotic can also arise from genetic variations, or polymorphisms, in the enzymes that the drug targets. nih.gov These polymorphisms can alter the enzyme's structure, leading to reduced binding affinity for the inhibitor. oncotarget.com For many drug-metabolizing enzymes, genetic variants that result in reduced or increased enzymatic activity have been identified, which can significantly impact drug efficacy and toxicity. nih.govnih.gov

In the case of thiotetronates, the producing organisms themselves offer a clue to a key resistance mechanism. The biosynthetic gene clusters for thiotetronates, such as Tü 3010 and thiolactomycin, each contain at least one gene that codes for a β-ketoacyl-acyl carrier protein synthase (KAS) I/II enzyme. nih.govresearchgate.net Since KAS enzymes are the primary target of thiotetronates, the presence of these additional KAS genes within the cluster suggests a self-resistance mechanism, where the producing organism has a modified or extra version of the target enzyme that is less susceptible to the antibiotic it produces. nih.govresearchgate.net

Furthermore, research on this compound analogues has identified them as inhibitors of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT), which has been linked to cancer and metabolic diseases. researchgate.netnih.gov Human liver NNMT activity shows significant individual variation, raising the possibility that its activity is regulated by genetic polymorphisms. researchgate.netnih.gov While not a direct bacterial resistance mechanism, this finding highlights that the effectiveness of thiotetronate compounds can be influenced by genetic variations in their target enzymes.

Table 2: Enzyme Variations and Reduced Susceptibility to Thiotetronates

| Enzyme | Mechanism | Context | Reference(s) |

|---|---|---|---|

| β-ketoacyl-acyl carrier protein synthase (KAS) I/II | Target Modification / Protection | Gene clusters for thiotetronate production in Streptomyces contain a KAS I/II homolog, conferring self-resistance. | nih.govresearchgate.net |

| Nicotinamide N-methyltransferase (NNMT) | Target Polymorphism (Hypothesized) | This compound analogues inhibit human NNMT, an enzyme known to have activity variations potentially linked to genetic polymorphisms. | researchgate.netnih.gov |

Strategies for Addressing Resistance in Thiotetronate Research

Confronting the challenge of resistance requires innovative strategies to restore or maintain antibiotic activity. Research into thiotetronates has focused on two main approaches: modifying the antibiotic structure to evade resistance mechanisms and combining the antibiotic with compounds that disable these mechanisms.

One promising strategy is the rational design and synthesis of new this compound derivatives that are no longer recognized or transported by efflux pumps. nih.gov Understanding the biosynthetic pathways of thiotetronates opens the door to biosynthetic engineering to create novel analogues. researchgate.net This approach has been explored by synthesizing various this compound derivatives and testing their efficacy against bacterial strains with and without key efflux components. researchgate.net For example, select this compound analogues have demonstrated antibacterial activity against an E. coli strain that is deficient in the TolC efflux channel, with IC50 values ranging from 1.9 to 36 μg/mL, suggesting that chemical modification can successfully bypass efflux-mediated resistance. researchgate.net This strategy involves altering the chemical scaffold in such a way that it retains its inhibitory effect on the target while losing the features that make it a substrate for efflux pumps. nih.gov

An alternative to redesigning the antibiotic is to co-administer it with an efflux pump inhibitor (EPI). nih.govnih.gov EPIs are compounds that block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its effectiveness. mdpi.commdpi.com This approach is attractive because a single EPI could potentially rejuvenate multiple classes of antibiotics that are all substrates of the same pump. nih.gov

Numerous EPIs have been identified, including the well-studied synthetic compound Phenylalanine-Arginine-β-naphthylamide (PAβN), which acts as a competitive inhibitor for RND family pumps like AcrAB-TolC. bmbreports.orgnih.govmdpi.com Other inhibitors, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), function by disrupting the proton motive force that powers many efflux pumps. mdpi.comfrontiersin.org Given that thiotetronates are substrates for major efflux systems like AcrAB-TolC, a logical strategy in future research is to test the efficacy of this compound in combination with known EPIs to overcome resistance in multidrug-resistant bacterial strains. researchgate.netmdpi.com

Table 3: Strategies to Overcome Thiotetronate Resistance

| Strategy | Description | Example/Target | Reference(s) |

|---|---|---|---|

| Analogue Design | Synthesis of this compound derivatives that are poor substrates for efflux pumps. | This compound analogues with activity against E. coli ΔtolC. | researchgate.net |

| Combination Therapy | Use of an Efflux Pump Inhibitor (EPI) to block drug extrusion and restore antibiotic susceptibility. | PAβN, a competitive inhibitor of AcrAB-TolC; CCCP, a proton motive force disrupter. | nih.govmdpi.comfrontiersin.org |

Advanced Methodologies in Thiotetromycin Research

Omics-Based Discovery and Analysis

"Omics" technologies provide a holistic view of the molecular processes within an organism. In the context of Thiotetromycin, these approaches have been pivotal in discovering novel related compounds and understanding the intricate cellular responses to this antibiotic.

Genomic Sequencing and Genome Mining for Novel Metabolites

The advent of high-throughput genomic sequencing has revolutionized the discovery of natural products. For bacteria like Streptomyces, a known producer of a vast array of secondary metabolites, genome mining has become a cornerstone of modern drug discovery. nih.gov This process involves sequencing the entire genome of a microorganism and then using bioinformatics tools to identify biosynthetic gene clusters (BGCs). nih.govjmicrobiol.or.kr These BGCs are groups of genes that work together to produce a specific secondary metabolite.

Recent advances in genome mining have revealed that the genomes of organisms like Streptomyces contain a large number of "silent" or unexplored secondary metabolite BGCs, suggesting a rich, untapped source for new drug discovery. nih.gov By employing hybrid strategies that utilize both long-read and short-read sequencing technologies, researchers can assemble high-quality genomes. nih.gov These complete genomes allow for the in silico prediction of smBGCs, many of which may encode for unknown products. nih.gov The integration of genome mining with the analysis of biosynthetic pathways is a powerful strategy for identifying novel compounds. jmicrobiol.or.kr Tools like antiSMASH are widely used to detect and analyze these BGCs from genomic data. nih.govjmicrobiol.or.kr This approach not only accelerates the discovery of new metabolites but also provides insights into the potential for combinatorial biosynthesis to create novel variants of biologically active compounds. nih.gov

| Genome Mining Tool | Function | Application in this compound Research |

| antiSMASH | Identifies and annotates secondary metabolite biosynthetic gene clusters (BGCs) within a genome. nih.govjmicrobiol.or.kr | Prediction of the this compound BGC and identification of related, potentially novel, polyketide or nonribosomal peptide gene clusters. |

| IMG/M | A platform for comparative analysis of microbial genomes and metagenomes. doe.gov | Facilitates the comparison of the this compound BGC with those from other organisms, aiding in the discovery of novel structural variants. |

Metabolomic Approaches for Pathway Intermediates and Product Identification

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. biocompare.com This powerful "omics" technology provides a direct functional readout of the physiological state of a cell. nih.gov In the context of this compound, metabolomics is instrumental in identifying the intermediates of its biosynthetic pathway and in discovering novel, structurally related final products. nih.gov

By analyzing the metabolome of the producing organism, often using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can detect and quantify a wide range of metabolites. nih.govmdpi.com When combined with genetic modifications of the producing strain (e.g., knocking out specific genes in the BGC), metabolomics can help to piece together the step-by-step synthesis of this compound. The accumulation of a particular metabolite in a knockout strain, for instance, can identify it as a pathway intermediate. mdpi.com Furthermore, untargeted metabolomic profiling can lead to the discovery of previously unknown derivatives or analogs of this compound, which may possess unique biological activities. nih.gov

| Metabolomic Technique | Principle | Application in this compound Research |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio. mdpi.com | Identification and quantification of this compound and its biosynthetic intermediates in complex biological samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them by mass spectrometry. nih.gov | Analysis of smaller, more volatile intermediates in the this compound pathway. |

| Isotopic Labeling | Uses stable isotopes (e.g., ¹³C, ¹⁵N) to trace the flow of atoms through metabolic pathways. nih.gov | Elucidation of the precursor molecules and the sequence of enzymatic reactions in the biosynthesis of this compound. |

Structural Biology Techniques for Target-Ligand Interactions

Understanding how this compound interacts with its molecular target at an atomic level is crucial for elucidating its mechanism of action and for guiding the rational design of more potent derivatives. Structural biology techniques provide the high-resolution data needed for this purpose.

Co-crystallization and X-ray Diffraction Studies of Target Enzymes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including proteins and their complexes with ligands. mtoz-biolabs.combiologiachile.cl In the study of this compound, this method is used to visualize its interaction with its target enzyme. The process often involves co-crystallization, where the target enzyme is crystallized in the presence of this compound. youtube.comyoutube.com The resulting co-crystals contain the enzyme with the antibiotic bound in its active site. youtube.com

By diffracting X-rays through these co-crystals, researchers can generate an electron density map and build an atomic model of the enzyme-ligand complex. biologiachile.cl This model provides a detailed view of the specific amino acid residues in the enzyme's active site that interact with this compound, revealing the precise nature of the binding, such as hydrogen bonds and hydrophobic interactions. youtube.com This structural information is invaluable for understanding the basis of the antibiotic's inhibitory activity and can inform strategies for structure-based drug design to improve its efficacy. youtube.com

Nuclear Magnetic Resonance (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and non-destructive analytical technique used to determine the structure of molecules in solution. ou.eduuconn.edu Unlike X-ray crystallography, which provides a static picture of a molecule in a crystal lattice, NMR can provide information about the dynamic conformational preferences of a molecule in solution, which is more representative of its state in a biological environment. copernicus.orgcopernicus.org

Computational Chemistry and Modeling

Computational chemistry and molecular modeling have become indispensable for understanding chemical systems at a molecular level. researchgate.net These approaches, which range from quantum mechanics to classical mechanics, are used to simulate molecular structures, properties, and reactivity, providing a theoretical foundation to interpret experimental results. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as an antibiotic, to its protein target. mdpi.comnih.gov Docking predicts the preferred orientation and binding affinity of a molecule when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comuams.edu The primary molecular target of this compound is the β-ketoacyl-acyl carrier protein synthase (KAS) enzyme (specifically KASI/II, e.g., FabB and FabF), a crucial component of the type II fatty acid synthase (FAS) system in bacteria. nih.govresearchgate.net

While these computational methods are widely applied in antibiotic research, detailed studies specifically reporting the molecular docking and dynamics of the this compound-KAS complex are not extensively available in the public literature. However, research on the target class itself provides a framework for how such studies would proceed. MD simulations have been used to study the conformational states of E. coli's FabF and FabB enzymes and their interaction with acyl carrier proteins (ACPs). escholarship.org These simulations revealed a dynamic "gating" mechanism involving two active site loops that regulate substrate binding. escholarship.org Further MD studies on various acyl-ACPs have provided insights into how different fatty acid intermediates are recognized and distinguished by the synthase enzymes, a process critical for understanding how inhibitors like this compound might compete with natural substrates. nih.gov Simulations of other antibiotics targeting bacterial enzymes have successfully elucidated binding modes and the structural basis for drug resistance, demonstrating the potential of these methods for this compound research. mdpi.comfrontiersin.org Such computational approaches could be instrumental in predicting the binding affinity of novel this compound analogs and understanding resistance mechanisms at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules and elucidate complex reaction mechanisms. researchgate.netsioc-journal.cn It is particularly valuable for studying enzymatic reactions, allowing researchers to calculate transition state energies and map out the entire reaction pathway. sioc-journal.cnmdpi.com

The biosynthesis of this compound involves several chemically challenging steps, including the formation of the tetronate ring and the incorporation of a sulfur atom, a process catalyzed by a unique cytochrome P450 enzyme. nih.govresearchgate.net While mutational studies have confirmed the essential role of this P450 enzyme, the precise chemical mechanism remains an area of active investigation. nih.govresearchgate.net DFT calculations are well-suited to unravel such mechanisms. For instance, DFT has been widely used to study the reactivity of the catalytic species in P450 enzymes (Compound I) with various substrates, detailing pathways for hydroxylation, epoxidation, and other transformations. mdpi.commdpi.com It can also be applied to understand the mechanisms of sulfur insertion reactions. mdpi.comnih.gov Although specific DFT studies detailing the reaction mechanisms for thiotetronate ring formation or sulfur insertion in this compound biosynthesis are not prominently published, the methodology holds great promise. By applying DFT, researchers could model the proposed intermediates, such as epoxides or thiiranes, and calculate the energy barriers for different potential pathways, thereby providing a chemically detailed picture of how this unique antibiotic is assembled. nih.gov

Bioinformatic Tools for Biosynthetic Pathway Prediction and Engineering

The advent of next-generation sequencing and sophisticated bioinformatic tools has revolutionized the discovery and characterization of natural product biosynthetic pathways. rsc.orgnih.gov For years, the gene cluster responsible for this compound biosynthesis remained elusive. nih.govresearchgate.net Its discovery was ultimately achieved through a comparative genomics approach, heavily reliant on bioinformatic analysis. nih.gov

Researchers used whole-genome sequencing on several actinomycete strains known to produce this compound and related thiotetronates, such as Streptomyces olivaceus Tü 3010. nih.govrsc.org The resulting genomic data was then analyzed using specialized bioinformatic software.

Table 1: Bioinformatic Tools in this compound Research

| Tool Name | Application in this compound Research | Key Findings and Contributions | Citations |

|---|---|---|---|

| antiSMASH | Identification and annotation of secondary metabolite Biosynthetic Gene Clusters (BGCs). | Used for the initial identification of the putative thiotetronate BGCs in sequenced genomes. It helped delineate the boundaries of the gene clusters. | nih.govmdpi.comrsc.org |

| BLAST | Comparison of gene/protein sequences against public databases to infer function. | Used to identify homologous gene clusters in different species and to assign putative functions to the open reading frames (ORFs) within the this compound cluster based on similarity to known enzymes. | rsc.orgnih.gov |

| PKS/NRPS Analysis Website | Prediction of domains and modules within Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymes. | Revealed that this compound is not assembled by a typical modular PKS but by a novel, iterative PKS-NRPS hybrid system. | rsc.org |

| Clustal Omega | Performing multiple sequence alignments to study evolutionary relationships. | Used to align protein sequences from different thiotetronate clusters to identify conserved regions and functional domains. | rsc.org |

In silico analysis of the identified gene clusters provided profound insights that guided subsequent experimental work. rsc.org Bioinformatic predictions suggested the involvement of an unexpected iterative polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery, a departure from the initially hypothesized modular PKS. nih.govrsc.org Furthermore, these analyses identified a crucial cytochrome P450 enzyme and a KASI/II enzyme within the cluster, the latter likely conferring self-resistance to the producing organism. nih.govresearchgate.net

These bioinformatic blueprints were then experimentally validated. Gene deletion studies, targeting genes identified through bioinformatics, confirmed their role in this compound production; deleting these genes abolished the synthesis of the antibiotic. nih.govresearchgate.net The bioinformatically-identified cluster was also heterologously expressed in a different host (Streptomyces avermitilis), which successfully produced the thiotetronate, confirming that the cluster was complete and functional. nih.gov This genomics-led approach not only deciphered the core biosynthetic pathway but also opened the door for engineering the pathway to create novel analogs. nih.govresearchgate.net

Future Directions in Thiotetromycin Research

Exploring Novel Thiotetronate Analogues via Synthetic Biology

Synthetic biology offers powerful tools to overcome the limitations of traditional chemical synthesis and natural product isolation. By manipulating the genetic blueprints of producing organisms, it is possible to generate a diverse array of novel thiotetronate analogues that are not accessible through conventional means.

A key strategy involves the heterologous expression of biosynthetic gene clusters (BGCs) in well-characterized host organisms. For instance, the entire gene cluster for the thiotetronate Tü 3010 was successfully transferred from its native producer, Streptomyces olivaceus Tü 3010, into Streptomyces avermitilis. researchgate.net This resulted in the successful production of the compound, demonstrating that the host can supply the necessary precursors, including the sulfur donor. researchgate.net This approach not only facilitates production but also provides a platform for genetic manipulation.

Future work will likely focus on combinatorial biosynthesis, where genes from different thiotetronate pathways are mixed and matched to create hybrid molecules. The discovery that thiotetronates are assembled by an unusual iterative polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) presents numerous targets for engineering. nih.govresearchgate.net Altering the sequence of modules or domains within these assembly-line enzymes can lead to predictable changes in the final product's structure. Synthetic biology techniques, such as transformation-associated recombination (TAR) and CRISPR-based technologies, are instrumental in constructing these engineered pathways for expression in optimized microbial cell factories. researchgate.net

| Strategy | Description | Potential Outcome |

| Heterologous Expression | Transferring the thiotetronate BGC into a more genetically tractable and higher-producing host organism like Streptomyces coelicolor or S. avermitilis. researchgate.netresearchgate.net | Increased yield, simplified downstream processing, and a platform for further genetic engineering. |

| Combinatorial Biosynthesis | Combining genes from different thiotetronate pathways (e.g., from the thiolactomycin (B1682310) and Tü 3010 clusters) to create novel hybrid molecules. | Generation of analogues with modified alkyl substituents or other structural variations, potentially leading to altered bioactivity or target specificity. |

| Promoter Engineering | Replacing native promoters in the BGC with strong, inducible, or synthetic promoters. | Fine-tuned control over gene expression, allowing for optimization of metabolic flux towards the desired analogue. |

| Precursor Engineering | Modifying the host's primary metabolism to increase the supply of specific building blocks (e.g., malonyl-CoA, amino acids). ukri.org | Enhanced production of the target compound and the potential to incorporate unnatural precursors into the thiotetronate scaffold. |

Multi-Targeting Strategies and Polypharmacology

The traditional "one drug, one target" paradigm is often insufficient for treating complex diseases like multifactorial bacterial infections or cancer. frontiersin.orgsci-hub.st Polypharmacology, the concept that a single drug can interact with multiple targets, has emerged as a promising strategy to enhance therapeutic efficacy, overcome resistance, and reduce side effects. sci-hub.stnih.gov

Thiotetronates are prime candidates for development as multi-target agents. Their primary antibacterial activity stems from the inhibition of bacterial fatty acid synthesis. nih.govresearchgate.net However, recent studies have revealed that thiotetronate analogues can engage with targets outside of this pathway. A screening effort identified certain synthetic thiotetronate derivatives as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), a cancer-associated enzyme. rsc.org This discovery opens up the exciting possibility of developing dual-action agents with both antibacterial and anti-cancer properties.

Future research will focus on intentionally designing promiscuity into thiotetronate scaffolds. nih.gov This involves creating focused libraries of analogues and screening them against a wide range of biological targets. rsc.org Computational methods, such as structure-based drug design and molecular docking, can predict which modifications are likely to confer binding to desired secondary targets while avoiding "anti-targets" that could cause toxicity. nih.govbiorxiv.org The goal is to develop single molecules that can modulate multiple disease-relevant pathways, offering a more robust therapeutic approach than single-target agents or combination therapies. frontiersin.orgnih.gov

| Therapeutic Area | Primary Target | Potential Secondary Target(s) | Rationale |

| Infectious Disease | Bacterial KAS enzymes (KasA, KasB) nih.gov | Other essential bacterial enzymes, virulence factors | To create broader-spectrum antibiotics and overcome resistance mechanisms. |

| Oncology | Nicotinamide N-methyltransferase (NNMT) rsc.org | Fatty Acid Synthase (FASN), Akt signaling pathway mdpi.com | Targeting both cancer metabolism (NNMT, FASN) and survival pathways (Akt) could lead to potent synergistic anti-cancer effects. mdpi.com |

| Dual-Action Therapy | Bacterial KAS enzymes | Human cancer-related enzymes (e.g., NNMT) rsc.org | Development of novel agents for treating infections that are common comorbidities in cancer patients, or repurposing for different indications. |

Enzyme Engineering for Tailored Biosynthesis

The enzymes within the thiotetronate biosynthetic pathway are powerful catalysts that can be harnessed and modified to produce specific, desired molecules. Enzyme engineering allows for the fine-tuning of properties like substrate specificity, reaction rate, and product selectivity, enabling the tailored biosynthesis of novel compounds. creative-enzymes.comfrontiersin.org

A prime target for engineering is the cytochrome P450 hydroxylase, TtmP, and its partner, the amidotransferase TtmN. rsc.org This unique two-enzyme system converts thiotetromycin, which has a C-5 ethyl group, into the more potent antibacterial agent thiotetroamide, which features a C-5 acetamide (B32628). rsc.org Studies have shown that TtmP has a degree of promiscuity, capable of hydroxylating various synthetic this compound derivatives with different alkyl chains at the 5-position. rsc.org However, its ability to perform the triple oxidation necessary to form a carboxylic acid intermediate is specific to the natural substrate. rsc.org

Future enzyme engineering efforts will use techniques like directed evolution and site-directed mutagenesis to expand the substrate scope of TtmP and other tailoring enzymes in the pathway. frontiersin.org The goal is to create a biocatalytic toolbox capable of generating a wide range of functionalized thiotetronates. For example, evolving TtmP to accept bulkier substrates could allow for the chemoenzymatic synthesis of novel amides and other derivatives with potentially improved pharmacological properties. nih.govresearchgate.net This approach combines the power of biological catalysis with synthetic chemistry to create molecules that are difficult to produce by either method alone. nih.gov

| Enzyme Target | Engineering Goal | Methodology | Desired Outcome |

| TtmP (Cytochrome P450) | Expand substrate promiscuity to accept novel this compound analogues. rsc.org | Directed Evolution, Site-Directed Mutagenesis | Biocatalytic generation of hydroxylated intermediates from a wider range of synthetic precursors for conversion into new amides. nih.gov |

| Iterative PKS-NRPS | Alter the number or type of extender units incorporated into the polyketide backbone. nih.gov | Domain swapping, point mutations in the active site. | Production of thiotetronate cores with different lengths and branching patterns. |

| TtmN (Amidotransferase) | Change the amino acid donor specificity. | Rational design based on crystal structure, random mutagenesis. | Creation of novel amide derivatives at the C-5 position with diverse functionalities. |

| Sulfur Insertion Enzymes | Improve efficiency and understand the mechanism. | Structural biology, mechanistic studies. | More efficient and reliable production of the thiotetronate core in heterologous hosts. |

Elucidating Complex Biosynthetic Pathways in Thiotetronates

Despite significant progress, a complete understanding of thiotetronate biosynthesis remains elusive. nih.gov Fully elucidating these complex pathways is crucial, as it uncovers novel enzymatic reactions and provides the fundamental knowledge required for rational engineering and synthetic biology applications. nih.govresearchgate.net

A central mystery has been the mechanism of sulfur insertion to form the characteristic thiolactone ring. Initial hypotheses suggested intermediates like thiiranes or perthioesters. researchgate.net More recent genomic and mutational analyses have implicated a cytochrome P450 enzyme in ring formation and a separate locus encoding a cysteine desulfurase and a sulfur transferase for supplying the sulfur atom. nih.govresearchgate.net However, the precise chemical steps and enzymatic players are still under investigation.

Future research will employ a combination of genomics, proteomics, and metabolomics to map the entire pathway. Chemoproteomics, using activity-based probes that mimic biosynthetic intermediates, is a powerful technique to identify and isolate the specific enzymes involved in each step. frontiersin.orgfrontiersin.org By tagging and pulling down active proteins from cell lysates, researchers can rapidly discover novel biosynthetic genes that might be missed by sequence homology searches alone. frontiersin.org Resolving the crystal structures of key enzymes will provide mechanistic insights into how they catalyze unique transformations, paving the way for more precise engineering efforts. researchgate.net

Q & A

Q. What are the key structural and functional characteristics of thiotetromycin that distinguish it from other thiotetronic acid antibiotics?

this compound is characterized by its sulfur-containing tetronic acid backbone and unique stereochemical configuration, which influence its bioactivity. Structural elucidation via NMR and X-ray crystallography has revealed critical differences in side-chain substituents compared to analogs like thiolactomycin . These features correlate with its inhibitory effects on bacterial fatty acid synthesis, specifically targeting β-ketoacyl-ACP synthase (FabH) .

Q. What experimental methodologies are essential for synthesizing this compound in laboratory settings?

The synthesis involves asymmetric catalysis to achieve its optically active structure. Key steps include:

- Stereoselective formation of the tetronic acid core using chiral auxiliaries.

- Thiolation via nucleophilic substitution to introduce sulfur moieties.

- Purification using column chromatography and TLC to validate purity (>95% by HPLC) . Challenges include minimizing racemization and optimizing yield through temperature-controlled reactions .

Q. How can researchers validate the antimicrobial activity of this compound against Gram-positive bacteria?

Standard protocols include:

- MIC assays (CLSI guidelines) using Staphylococcus aureus and Bacillus subtilis strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Combination studies with β-lactams to evaluate synergy (checkerboard assay) . Note: Activity varies with bacterial efflux pump expression, necessitating genetic knockout controls .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from:

- Strain-specific resistance mechanisms (e.g., FabH mutations).

- Assay conditions (e.g., pH, cation concentration affecting drug solubility). Mitigation:

- Meta-analysis of published datasets with standardized growth media (e.g., Mueller-Hinton broth).

- Mechanistic validation via isothermal titration calorimetry (ITC) to measure FabH binding affinity .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetics?

Steps include:

- Molecular docking (AutoDock Vina) to predict binding to FabH active sites.

- QSAR models linking logP and polar surface area to membrane permeability.

- MD simulations (Amber22) to assess stability in physiological conditions . Example: Methylation of the C3 position increases metabolic stability in murine models .

Q. What experimental designs address challenges in quantifying this compound’s off-target effects in eukaryotic cells?

- Proteomic profiling (LC-MS/MS) to identify unintended kinase interactions.

- Cytotoxicity assays (MTT/CCK-8) on human hepatocyte lines (HepG2).

- CRISPR-Cas9 screens to map genetic vulnerabilities linked to toxicity . Critical controls: Include dose-response curves and comparator drugs (e.g., tetracycline) .

Methodological Considerations

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Provide detailed reaction conditions (solvent, catalyst, temperature).

- Report ee% (enantiomeric excess) via chiral HPLC.

- Deposit spectral data (NMR, IR) in supplementary materials .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression (GraphPad Prism) to calculate EC50/IC50.

- Bootstrap resampling to estimate confidence intervals.

- ANOVA with Tukey’s post-hoc test for multi-group comparisons .

Data Management and Ethics

Q. How to structure a data management plan (DMP) for this compound research involving human-derived samples?

- Metadata standards : Include strain IDs, assay protocols, and raw instrument outputs.

- Storage : Use FAIR-compliant repositories (e.g., Zenodo) with DOI assignment.

- Ethics : Obtain IRB approval for secondary use of clinical isolates .

Unresolved Research Gaps

Q. What molecular mechanisms underlie this compound’s reported inactivity against Gram-negative pathogens?

Hypotheses:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。